molecular formula C8H7N3 B096035 2-(1H-Imidazol-2-yl)pyridine CAS No. 18653-75-3

2-(1H-Imidazol-2-yl)pyridine

Cat. No.: B096035
CAS No.: 18653-75-3
M. Wt: 145.16 g/mol
InChI Key: SZXUTTGMFUSMCE-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)pyridine is a heterocyclic compound that consists of an imidazole ring fused to a pyridine ringThe molecular formula of this compound is C8H7N3, and it has a molecular weight of 145.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with glyoxal in the presence of ammonium acetate. This reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Another method involves the cyclization of N-(2-pyridyl)formamide with formamide in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires elevated temperatures to facilitate the formation of the imidazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to improve reaction rates and selectivity. Additionally, solvent-free or green chemistry approaches are increasingly being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides[][3].

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives[][3].

    Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and acyl chlorides[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures[][3].

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether under anhydrous conditions[][3].

    Substitution: Halogens, alkyl halides, acyl chlorides; reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under reflux conditions[][3].

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazole and pyridine derivatives[3][3].

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)imidazole
  • 2-(2′-Pyridyl)imidazole
  • 2-(Imidazol-2-yl)pyridine
  • 2-(Pyridin-2-yl)imidazole

Uniqueness

2-(1H-Imidazol-2-yl)pyridine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This unique structure enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUTTGMFUSMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343363
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18653-75-3
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Imidazol-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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